8-Chloro-6-fluorochroman-4-one
Description
Significance of Chroman-4-one Scaffold in Contemporary Medicinal Chemistry and Drug Discovery
The chroman-4-one framework is recognized as a "privileged structure" in the fields of medicinal chemistry and drug discovery. cancer.govacs.org This designation is attributed to its recurrence in a variety of biologically active compounds and its ability to serve as a versatile template for the design of new therapeutic agents. acs.orgnih.gov Chroman-4-ones, which are heterocyclic compounds, are not only significant as final products but also as crucial intermediates and building blocks in organic synthesis. cancer.govresearchgate.net
Structurally, chroman-4-one consists of a benzene (B151609) ring fused to a dihydropyran ring. nih.govresearchgate.net The absence of a double bond between the C-2 and C-3 positions distinguishes it from the related chromone (B188151) structure, a subtle difference that leads to significant variations in biological activities. nih.gov The versatility of the chroman-4-one scaffold allows for structural modifications, particularly at the 2, 3, and 4-positions, leading to a wide array of derivatives. cancer.gov These include flavanones (2-phenyl-chroman-4-ones) and isoflavanones (3-phenyl-chroman-4-ones), which are related to naturally occurring flavonoids. cancer.gov The wide range of pharmacological activities associated with chroman-4-one derivatives underscores their importance in the development of novel drugs. nih.gov
Contextualization of 8-Chloro-6-fluorochroman-4-one within the Heterocyclic Compound Landscape
This compound belongs to the broad class of substances known as heterocyclic compounds. Specifically, it is a derivative of chroman-4-one, which is characterized by a benzopyran ring system. nih.gov The core of its structure is the chroman-4-one skeleton, a bicyclic system where a benzene ring is fused to a six-membered, oxygen-containing dihydropyranone ring. researchgate.net
The defining features of this compound are the substituents on the aromatic (benzene) portion of the molecule. The nomenclature indicates the presence of a chlorine atom at the 8th position and a fluorine atom at the 6th position of the chroman ring system. The "-one" suffix signifies a ketone functional group, which is located at the 4th position of the pyranone ring. This specific arrangement of atoms and functional groups places it within the subgroup of halogenated chroman-4-ones. The presence and position of these halogen atoms are critical as they significantly influence the compound's chemical properties and potential biological activity.
Research Trajectories and Academic Significance of Halogenated Chroman-4-ones
The introduction of halogen substituents into the chroman-4-one scaffold is a key area of research due to the profound impact these atoms can have on a molecule's properties. sciforum.net Halogenation is a recognized strategy for enhancing the biological activity of various compounds. sciforum.net Research has shown that the incorporation of halogens like chlorine and fluorine can modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. sciforum.net
Studies on related halogenated compounds have provided insights into the significance of these modifications. For instance, in the development of inhibitors for the Sirt2 enzyme, chroman-4-one derivatives with halogen substitutions at the 6- and 8-positions were considered for further chemical reactions. gu.se In the context of chalcones, which share structural similarities, the presence of electron-withdrawing groups like halogens at specific positions has been linked to enhanced inhibitory activity against enzymes such as MAO-B. nih.gov Furthermore, research into thiochroman-4-one (B147511) derivatives, which are structurally analogous to chroman-4-ones, has indicated that the presence of a chlorine group at the 6th position can enhance antibacterial activity. rsc.org These findings highlight the academic and scientific interest in exploring how specific halogenation patterns on the chroman-4-one framework, as seen in this compound, can lead to novel compounds with tailored properties.
Data Tables
Table 1: Properties of Chroman-4-one and its Halogenated Derivative
| Property | Value (this compound) |
|---|---|
| CAS Number | 1092349-40-0 bldpharm.com |
| Molecular Formula | C₉H₆ClFO₂ bldpharm.com |
| Molecular Weight | 200.59 g/mol bldpharm.com |
| SMILES Code | O=C1CCOC2=C1C=C(C=C2Cl)F bldpharm.com |
Table 2: Related Halogenated Chroman Compounds and Their Context
| Compound Name/Class | Key Research Finding | Reference |
|---|---|---|
| 6-Chloro substituted Thiochroman-4-one | Enhanced antibacterial activity. | rsc.org |
| Halogenated Coumarin-Chalcones | Nature and orientation of the halogen group were found to be responsible for MAO-B and ChE inhibitory activities. | nih.gov |
| 2-Alkyl Chroman-4-ones with Halogens | Halogens at the 6- and 8-positions were considered as handles for further Pd mediated reactions in the synthesis of Sirt2 inhibitors. | gu.se |
Properties
IUPAC Name |
8-chloro-6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWLPVUEPVAMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Chloro 6 Fluorochroman 4 One and Analogues
Overview of Established Chroman-4-one Synthesis Approaches
The construction of the chroman-4-one core can be achieved through several reliable synthetic routes. A prevalent method involves the acid-catalyzed intramolecular cyclization of β-aryloxypropionic acids. This approach, known as the Simonis reaction, typically employs strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA) to facilitate the ring closure.
Another widely utilized strategy is the reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde or its synthetic equivalent in the presence of a base. This reaction proceeds via an initial aldol (B89426) condensation, followed by an intramolecular Michael addition (oxa-Michael reaction) to form the chroman-4-one ring. Variations of this method, including the use of microwave irradiation, have been shown to improve reaction times and yields.
Furthermore, tandem reactions involving phenols and α,β-unsaturated carbonyl compounds or their precursors offer a direct route to chroman-4-ones. These methods often rely on Friedel-Crafts-type reactions or Michael additions to initiate the formation of the key carbon-carbon bond, followed by cyclization.
Targeted Synthesis of 8-Chloro-6-fluorochroman-4-one
The synthesis of the specifically substituted this compound requires a strategic approach, beginning with the synthesis of appropriately functionalized precursors.
Precursor Compounds and Reaction Pathways
A logical starting material for the synthesis of this compound is 3-chloro-5-fluorophenol . The synthesis would likely proceed through the following key steps:
Friedel-Crafts Acylation: The initial step involves the introduction of an acetyl group onto the phenol (B47542) ring. A likely pathway is a Fries rearrangement of 3-chloro-5-fluorophenyl acetate (B1210297) or a direct Friedel-Crafts acylation of 3-chloro-5-fluorophenol. The regioselectivity of this reaction is crucial for obtaining the desired 2-hydroxy-3-chloro-5-fluoroacetophenone . The reaction conditions, including the choice of Lewis acid and solvent, would need to be carefully controlled to favor the formation of the correct isomer.
Formation of the Propanoic Acid Side Chain: The resulting 2'-hydroxyacetophenone can then be converted to the corresponding β-aryloxypropionic acid. This can be achieved through various methods, such as a Williamson ether synthesis with a suitable three-carbon synthon (e.g., ethyl 3-bromopropionate) followed by hydrolysis of the ester.
Intramolecular Cyclization: The final step is the intramolecular Friedel-Crafts acylation (cyclization) of the resulting 3-(2-hydroxy-3-chloro-5-fluorophenyl)propanoic acid . This is typically accomplished using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent to promote the ring closure and formation of the chroman-4-one ring.
An alternative pathway could involve the reaction of 2-hydroxy-3-chloro-5-fluoroacetophenone with a one-carbon synthon, such as formaldehyde (B43269) or its equivalent, under basic conditions to directly form the chroman-4-one via an aldol-type condensation followed by intramolecular cyclization.
Specific Synthetic Route Optimization
Optimization of the synthetic route to this compound would focus on maximizing the yield of each step while minimizing the formation of side products. Key areas for optimization include:
Friedel-Crafts Acylation: Screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and reaction conditions (temperature, solvent) to enhance the regioselectivity of the acylation step is critical. The use of milder conditions can help prevent the formation of undesired isomers.
Cyclization Step: The choice of cyclizing agent and reaction temperature can significantly impact the efficiency of the intramolecular cyclization. While PPA is effective, alternative reagents like methanesulfonic acid or Eaton's reagent might offer improved yields and easier workup procedures. The reaction temperature must be carefully controlled to prevent decomposition of the starting material or product.
Stereoselective and Asymmetric Synthesis Considerations
The synthesis of enantiomerically pure chroman-4-ones is of significant interest for pharmaceutical applications. While the direct synthesis of this compound as described above would yield a racemic mixture, several strategies can be employed for stereoselective synthesis:
Chiral Resolution: The racemic chroman-4-one can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric derivatives with a chiral resolving agent.
Asymmetric Catalysis: The development of asymmetric catalytic methods for the synthesis of chroman-4-ones is an active area of research. This could involve the use of chiral catalysts in the key ring-forming step, such as an asymmetric intramolecular Michael addition. For instance, organocatalysts like chiral amines or phosphoric acids could be employed to induce enantioselectivity in the cyclization of a suitable precursor.
Chiral Pool Synthesis: Starting from a chiral precursor that already contains the desired stereocenter can be an effective strategy. However, this approach is often limited by the availability of suitable starting materials.
Advanced Synthetic Strategies for Chroman-4-one Derivatives
Beyond the classical synthetic routes, modern organic synthesis offers more sophisticated and efficient methods for the construction of chroman-4-one derivatives.
Catalytic Approaches in Chroman-4-one Construction
The synthesis of the chroman-4-one core, the foundational structure of this compound, is frequently achieved through catalytic methods that promote efficiency and control. These approaches are crucial for constructing the bicyclic ether-ketone framework from simpler acyclic precursors.
One of the most established catalytic routes involves a base-promoted condensation reaction. In this method, a substituted 2'-hydroxyacetophenone reacts with an appropriate aldehyde in the presence of a base catalyst. nih.gov This sequence typically proceeds through a crossed aldol condensation, followed by an intramolecular oxa-Michael addition, which closes the heterocyclic ring to form the chroman-4-one structure. nih.gov The choice of base and reaction conditions, such as the use of microwave irradiation, can significantly influence reaction times and yields. acs.org
More recently, visible-light photoredox catalysis has emerged as a powerful and environmentally benign methodology for assembling chroman-4-one derivatives. acs.orgacs.org These reactions often involve a cascade radical annulation of alkenes. acs.org For instance, the process can be initiated by generating a radical which then participates in a tandem radical addition/cyclization with a substrate like a 2-(allyloxy)arylaldehyde. rsc.org This approach is noted for its mild reaction conditions and high tolerance for various functional groups, making it suitable for creating a diverse library of substituted chroman-4-ones. acs.orgacs.org
Other notable catalytic strategies include:
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been employed to catalyze intramolecular Stetter reactions, providing an efficient pathway to enantiomerically enriched chroman-4-ones. organic-chemistry.org
Transition-Metal Catalysis: Rhodium complexes have been used for the asymmetric 1,4-addition of arylboronic acids to chromones, yielding chiral flavanones (2-phenylchroman-4-ones). nih.gov Similarly, palladium-catalyzed reactions are used for various transformations on the chroman scaffold. organic-chemistry.org
Reduction of Chromones: The corresponding chromone (B188151) (containing a C2-C3 double bond) can be catalytically hydrogenated to yield the saturated chroman-4-one ring. uni-konstanz.deresearchgate.net This reduction can be achieved using various catalysts, including palladium, platinum, or through transfer hydrogenation methods. uni-konstanz.deresearchgate.net
| Catalytic Method | Precursors | Key Features | Product Type |
| Base-Promoted Condensation | 2'-Hydroxyacetophenone, Aldehyde | Well-established, often uses microwave irradiation for efficiency. nih.gov | 2-Substituted Chroman-4-ones nih.gov |
| Visible-Light Photoredox Catalysis | 2-(Allyloxy)arylaldehyde, Radical Precursor | Mild conditions, high functional group tolerance, radical cascade mechanism. acs.org | 3-Substituted Chroman-4-ones acs.org |
| N-Heterocyclic Carbene (NHC) Catalysis | Alkenyl Aldehydes | Used for asymmetric synthesis (intramolecular Stetter reaction). organic-chemistry.org | Chiral Chroman-4-ones organic-chemistry.org |
| Catalytic Hydrogenation | Substituted Chromone | Reduction of C2-C3 double bond. uni-konstanz.de | Saturated Chroman-4-ones uni-konstanz.de |
Scaffold Modification and Functionalization Strategies
Once the core chroman-4-one scaffold is constructed, subsequent modifications are often necessary to synthesize specific analogues like this compound or to explore structure-activity relationships (SAR). nih.gov These strategies focus on introducing or altering substituents at various positions of the bicyclic ring system, most commonly at the C2, C3, C6, and C8 positions. gu.se
Functionalization of the aromatic ring (A-ring) at positions 6 and 8 is critical for producing analogues with specific electronic properties. For instance, the introduction of electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, has been shown to be favorable in certain biological contexts. nih.govacs.org These groups are typically incorporated by starting with an appropriately substituted 2'-hydroxyacetophenone precursor prior to ring formation.
Modifications to the heterocyclic ring (B-ring) are also common:
C2-Position: Alkyl or aryl groups can be introduced at the C2 position. One efficient method involves a zinc-mediated cascade reaction that couples 3-chlorochromones with alkyl N-hydroxyphthalimide (NHPI) esters, resulting in a decarboxylative β-alkylation and subsequent dechlorination to yield 2-alkyl-chroman-4-ones. rsc.org
C3-Position: The C3 position is a frequent site for functionalization. Bromination at this position can create an intermediate that allows for the introduction of various substituents through nucleophilic substitution reactions. gu.se Cascade radical cyclization reactions of 2-(allyloxy)arylaldehydes can also be used to directly install phosphonate, azide, or hydroxyl groups at the C3-methyl position. rsc.org
These modification strategies allow for the systematic synthesis of a wide array of chroman-4-one derivatives, enabling the fine-tuning of their chemical and biological properties. rsc.org
Analytical Methodologies for Synthetic Product Validation
The validation of a synthetic product such as this compound is a critical step to confirm its identity, structure, and purity. This process relies on a combination of spectroscopic and chromatographic techniques. emerypharma.comupm-inc.com
Spectroscopic Techniques: These methods provide detailed information about the molecular structure and functional groups present in the synthesized compound. unizar-csic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, NMR would confirm the presence and substitution pattern of the aromatic and heterocyclic rings.
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, thereby providing its exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula (C₉H₆ClFO₂) of the target compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. tdx.cat A strong absorption band in the region of 1650-1700 cm⁻¹ would be characteristic of the ketone (C=O) carbonyl group in the chroman-4-one ring. ub.ac.id
Chromatographic Techniques: These methods are primarily used to assess the purity of the synthetic product by separating it from any unreacted starting materials, byproducts, or other impurities. chromedia.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate components of a mixture. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. By coupling HPLC with a detector like a UV-Vis diode-array detector or a mass spectrometer (LC-MS), both purity assessment and structural confirmation can be achieved simultaneously. apvma.gov.au
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity analysis. Similar to HPLC, a pure sample should yield a single peak.
The combination of these analytical methods provides comprehensive evidence to validate the successful synthesis of the target compound, ensuring its structural integrity and purity for further research. routledge.com
| Analytical Technique | Purpose | Information Obtained for this compound |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms carbon-hydrogen framework, substitution pattern on both rings. |
| Mass Spectrometry (MS) | Molecular Weight & Formula Determination | Confirms the molecular weight (199.01 g/mol for ³⁵Cl isotope) and elemental formula (C₉H₆ClFO₂). |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic ketone (C=O) stretching vibration. ub.ac.id |
| HPLC / GC | Purity Assessment | Determines the percentage purity of the synthesized compound. apvma.gov.au |
Structure Activity Relationship Sar Studies of 8 Chloro 6 Fluorochroman 4 One and Its Derivatives
Foundational Principles of SAR Analysis in Chemical Biology Research
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery, predicated on the principle that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. This relationship was first conceptualized in the mid-19th century and has since evolved into a sophisticated discipline that guides the rational design of new therapeutic agents. The core tenet of SAR is that by systematically modifying the chemical structure of a compound, one can observe corresponding changes in its biological efficacy, potency, and selectivity.
The process of SAR analysis typically begins with a "hit" or "lead" compound that exhibits a desired biological effect. Medicinal chemists then synthesize a series of analogs by altering specific parts of the molecule, such as functional groups, ring systems, and side chains. These analogs are subsequently tested in biological assays to determine how the modifications have impacted their activity. Through this iterative process of synthesis and testing, a comprehensive understanding of the key structural features required for biological activity—the pharmacophore—can be developed.
SAR studies are instrumental in optimizing lead compounds by enhancing their desirable properties while minimizing adverse effects. This includes improving potency, increasing selectivity for the target receptor or enzyme, and refining pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The insights gained from SAR analyses are crucial for transforming a promising lead molecule into a viable drug candidate.
Investigating Positional and Substituent Effects on Biological Profiles
The biological activity of chroman-4-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. The introduction of different functional groups at various positions can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Influence of Halogen Substitutions (Chloro and Fluoro) on the Chroman-4-one Core
The presence of halogen atoms, such as chlorine and fluorine, on the chroman-4-one ring system plays a critical role in modulating biological activity. In the case of 8-Chloro-6-fluorochroman-4-one, the specific placement of these halogens is expected to have a significant impact.
Research on a series of substituted chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2) has shed light on the importance of substitutions at the C6 and C8 positions. A study by Nielsen et al. (2012) demonstrated that larger, electron-withdrawing substituents at these positions were favorable for inhibitory activity. This finding is particularly relevant to this compound, as both chlorine and fluorine are electron-withdrawing groups. The study highlighted that a compound with a chlorine at C6 and a bromine at C8 (8-bromo-6-chlorochroman-4-one) was a potent SIRT2 inhibitor. While this is not the exact substitution pattern of the subject compound, it underscores the significance of halogen substitution at these positions.
The electron-withdrawing nature of the chloro and fluoro groups in this compound would decrease the electron density of the aromatic ring, which can influence a variety of properties including the acidity of nearby protons and the molecule's ability to engage in certain intermolecular interactions. The specific combination of a chloro group at C8 and a fluoro group at C6 would create a unique electronic and steric environment that dictates its biological target engagement.
Impact of Modifications at Distinct Ring Positions (C-2, C-3, C-4)
Modifications at the C-2, C-3, and C-4 positions of the chroman-4-one core have been shown to be critical for biological activity.
C-2 Position: The C-2 position is a common site for introducing diversity in chroman-4-one derivatives. Studies have shown that the nature of the substituent at this position can significantly impact potency and selectivity. For instance, in the context of SIRT2 inhibition, an alkyl chain of three to five carbons at the C-2 position was found to be crucial for high potency. The introduction of bulky groups directly attached to the C-2 position, however, has been observed to diminish inhibitory effects against SIRT2.
C-3 Position: The C-3 position, adjacent to the carbonyl group, is another key site for modification. The introduction of substituents at this position can influence the conformation of the heterocyclic ring and provide additional points of interaction with biological targets. For example, the synthesis of 3-benzylidene-chroman-4-ones has been explored for various biological activities.
C-4 Position: The carbonyl group at the C-4 position is a key feature of the chroman-4-one scaffold and is often essential for biological activity. It can act as a hydrogen bond acceptor, playing a crucial role in the binding of the molecule to its target. In the aforementioned SIRT2 inhibitor study, the integrity of the C-4 carbonyl group was found to be essential for potent inhibition. Reduction of the carbonyl to a hydroxyl group or its removal can lead to a significant loss of activity, highlighting its importance in the pharmacophore.
The following table summarizes the general impact of modifications at these positions based on available literature for the broader class of chroman-4-one derivatives.
| Position | Type of Modification | General Impact on Biological Activity |
| C-2 | Alkyl chains (3-5 carbons) | Often enhances potency (e.g., SIRT2 inhibition). |
| Bulky aromatic groups | Can decrease activity depending on the target. | |
| C-3 | Introduction of substituents | Can modulate activity and provide new interaction points. |
| Benzylidene groups | Explored for various bioactivities. | |
| C-4 | Carbonyl group | Often essential for activity, acts as H-bond acceptor. |
| Reduction to hydroxyl | Typically leads to a significant loss of potency. |
Exploration of Side-Chain Elaboration and Its Effect on Activity
The elaboration of side chains, particularly at the C-2 position, is a common strategy to explore the SAR of chroman-4-one derivatives and to optimize their pharmacological properties. The length, branching, and functionalization of these side chains can have a profound effect on biological activity.
In the context of SIRT2 inhibitors, the length of an unbranched alkyl chain at the C-2 position was found to be a critical determinant of potency. A pentyl group was identified as being optimal in one study, with both shorter (propyl) and longer (heptyl) chains resulting in slightly reduced activity. Branching of the alkyl chain in the vicinity of the chroman-4-one ring system was also found to decrease inhibitory activity.
Furthermore, the introduction of functional groups into the side chain can be used to modulate properties such as solubility and to introduce new interactions with the biological target. For example, the incorporation of polar functional groups into a C-2 side chain could enhance the aqueous solubility of the compound, which is often a desirable property for drug candidates. The nature of these functional groups and their positioning within the side chain would need to be carefully considered to maintain or enhance the desired biological activity.
Conformational Analysis and its Correlation with Observed Biological Responses
The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to interact with a biological target. The chroman-4-one ring system is not planar and can adopt different conformations, which can influence the spatial orientation of its substituents and thus its biological activity.
The heterocyclic ring of chroman-4-one can exist in various conformations, such as a half-chair or a sofa conformation. The specific conformation adopted can be influenced by the substituents on the ring. For instance, bulky substituents may favor a conformation that minimizes steric hindrance.
The stereochemistry at chiral centers, such as the C-2 position when it is substituted with a group other than hydrogen, also plays a crucial role. The different enantiomers of a chiral molecule can have vastly different biological activities, as they will interact differently with the chiral environment of a biological target. Therefore, understanding the preferred conformation and the absolute stereochemistry of active derivatives is essential for a complete SAR analysis.
Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of chroman-4-one derivatives. These predicted conformations can then be correlated with the observed biological activities to develop a more refined SAR model that takes into account the three-dimensional structure of the molecules.
Biological Activity and Mechanistic Investigations of 8 Chloro 6 Fluorochroman 4 One Analogues
In Vitro Biological Evaluation Methodologies for Chroman-4-one Derivatives
The initial assessment of the biological activity of chroman-4-one derivatives involves a battery of standardized in vitro assays. These techniques are essential for determining the potency, efficacy, and spectrum of activity of newly synthesized analogues.
A primary method for assessing potential anticancer activity is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that quantifies cell viability by measuring the metabolic activity of living cells. nih.gov This assay is used to determine the IC50 value, which is the concentration of a compound required to inhibit the proliferation of a cell population by 50%. nih.govnih.gov
For evaluating antimicrobial properties, the microdilution technique in 96-well microplates is commonly employed to determine the Minimum Inhibitory Concentration (MIC). mdpi.com This method establishes the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com
Binding assays are fundamental for determining the affinity of a compound for its biological target. github.io These experiments can utilize isolated proteins, cell membrane preparations, or whole cells engineered to express a specific target, allowing for the measurement of how strongly a compound binds to its intended receptor or enzyme. github.io
Identification and Characterization of Molecular Targets and Pathways
Identifying the specific molecular targets and pathways modulated by chroman-4-one analogues is crucial for understanding their mechanism of action and for guiding further drug development.
Chroman-4-one derivatives have been identified as potent inhibitors of various enzymes implicated in disease.
Pteridine (B1203161) Reductase 1 (PTR1) Inhibition: Flavonoids, including the chroman-4-one scaffold, have been identified as inhibitors of pteridine reductase 1 (PTR1), an enzyme essential for the survival of trypanosomatid parasites. nih.govnih.govscite.ai Several chroman-4-one analogues have been synthesized and evaluated for their inhibitory activity against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.govnih.gov Crystallographic studies of these enzyme-inhibitor complexes provide a basis for structure-based drug design to develop more potent anti-parasitic agents. nih.govscite.ai
Sirtuin 2 (SIRT2) Inhibition: A series of substituted chroman-4-one derivatives have been evaluated as novel inhibitors of SIRT2, a class III histone deacetylase involved in aging-related diseases like neurodegenerative disorders. nih.govacs.org In vitro fluorescence-based assays are used to determine the IC50 values of these compounds against SIRT1, SIRT2, and SIRT3 to assess both potency and selectivity. nih.gov Many potent inhibitors have been found to be highly selective for SIRT2 over other sirtuin subtypes. nih.govacs.org
| Compound | Substituents | SIRT2 Inhibition (%) at 200 µM | SIRT2 IC50 (µM) |
|---|---|---|---|
| 1a | 8-bromo, 6-chloro, 2-pentyl | 88 | 4.5 |
| 1k | 8-bromo, 6-chloro, 2-propyl | 76 | 10.6 |
| - | 6,8-dibromo, 2-pentyl | - | 1.5 |
| 1n | 8-bromo, 6-chloro, 2-isopropyl | 52 | - |
Data sourced from references nih.govacs.org. Note: "-" indicates data not provided in the source.
The interaction of chroman-4-one analogues with various cell surface and intracellular receptors is a key area of investigation.
G Protein-Coupled Receptors (GPCRs): Derivatives of the related chromen-4-one scaffold have been synthesized and evaluated as ligands for the lipid-activated G protein-coupled receptor GPR55. acs.org Depending on their substitution patterns, these compounds have demonstrated a range of efficacies, acting as partial agonists or antagonists. acs.org Selectivity is assessed by testing these compounds against related receptors like GPR18, GPR35, and the cannabinoid receptors CB₁ and CB₂. acs.org
Sigma Receptors: Certain chromen-4-one derivatives have been identified as potent and selective ligands for sigma-1 (σ₁) receptors, with affinities in the nanomolar range. nih.gov Radioligand binding assays are used to determine the affinity (Ki values) of these compounds for both σ₁ and σ₂ receptor subtypes, revealing structure-activity relationships that guide the design of selective ligands. nih.gov
Opioid Receptors: Molecular modeling and docking studies have been used to evaluate the binding affinity of 4-chromanone derivatives for the μ-opioid receptor, suggesting potential applications in pain management. jmbfs.org These computational approaches help predict the binding modes and affinities of novel analogues, guiding synthetic efforts. jmbfs.org
Beyond target engagement, understanding the downstream cellular consequences of chroman-4-one treatment is essential.
Oxidative Stress Induction: Some chroman-4-one derivatives exert their anticancer effects by inducing oxidative stress. nih.gov This is typically evaluated by measuring the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like H₂DCFDA and quantifying the depletion of intracellular antioxidants like glutathione (GSH) using probes such as monochlorobimane. nih.gov The generation of oxidative stress can lead to significant DNA damage and trigger cell death pathways. nih.gov
Apoptosis and Cell Cycle Arrest: Many chroman-4-one analogues have been shown to induce apoptosis (programmed cell death) in cancer cells. tandfonline.comnih.gov This is often investigated using flow cytometry to detect annexin V-positive cells. tandfonline.com Mechanistic studies have shown that these compounds can cause cell cycle arrest, often in the S-phase or G2/M phase, and trigger the intrinsic (mitochondrial) pathway of apoptosis. tandfonline.comnih.govtandfonline.com This involves measuring changes in mitochondrial membrane potential and using protein array assays or Western blotting to detect the upregulation of pro-apoptotic proteins such as Bax and Bad and the activation of caspases. nih.govnih.govfrontiersin.org
Autophagy: The induction of autophagy, a cellular self-degradation process, has also been identified as a mechanism of action for some chromanone derivatives. The interplay between apoptosis and autophagy following treatment with these compounds is an area of active investigation. nih.gov
Comparative Biological Activity Across Diverse Chroman-4-one Analogues
Structure-activity relationship (SAR) studies are critical for optimizing the biological activity of the chroman-4-one scaffold. By systematically modifying the substituents at various positions on the chroman-4-one ring system, researchers can identify key structural features that govern potency and selectivity.
For SIRT2 inhibition, SAR studies have revealed that an alkyl chain of three to five carbons at the 2-position is optimal for activity. nih.govacs.org Furthermore, large, electron-withdrawing groups at the 6- and 8-positions, such as bromine and chlorine, are favorable for high potency. nih.govacs.org Branching of the alkyl chain near the ring system tends to decrease inhibitory activity. nih.govacs.org
In the context of antibacterial activity, SAR analysis has shown that hydrophobic substituents at the 2-position and hydrogen bond donor/acceptor groups at the 4-position play important roles. acs.org For example, reduced 4-chromanol variants often show more potent activity than their corresponding 4-chromanone parent compounds. acs.org
Regarding the inhibition of superoxide anion generation in neutrophils, a key anti-inflammatory indicator, the presence of a methoxy group at the 7-position and a hydrogen bond donor at the meta position of a 2-phenyl ring greatly enhance activity. nih.gov
These comparative studies highlight the chemical tractability of the chroman-4-one scaffold, allowing for fine-tuning of its biological properties to achieve desired therapeutic effects against a range of molecular targets.
| Target/Activity | Favorable Substitutions/Features | Unfavorable Substitutions/Features | Reference |
|---|---|---|---|
| SIRT2 Inhibition | Alkyl chain (3-5 carbons) at C-2; Large, electron-withdrawing groups at C-6 and C-8. | Bulky groups/branched chains near the ring at C-2. | nih.govacs.org |
| Antibacterial Activity | Hydrophobic substituent at C-2; Hydrogen bond donor/acceptor at C-4 (e.g., -OH, =NOH). | - | acs.org |
| MAO-B Inhibition | Alkyloxy substituents at C-6. | - | nih.gov |
| Anti-inflammatory (Superoxide Inhibition) | Methoxy group at C-7; Hydrogen bond donor on meta-position of 2-phenyl ring. | - | nih.gov |
Note: "-" indicates data not specified in the source.
Computational and Theoretical Chemistry Applications
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are instrumental in elucidating the potential interactions of 8-Chloro-6-fluorochroman-4-one with biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.
Molecular docking simulations can predict the binding mode of this compound within the active site of a protein. For instance, studies on analogous chroman-4-one derivatives have demonstrated their potential to interact with various enzymes. nih.gov In a typical docking study, the chroman-4-one scaffold would be positioned within the binding pocket of a target protein, and its interactions with key amino acid residues would be analyzed. The chloro and fluoro substituents on the aromatic ring of this compound are expected to play a significant role in modulating these interactions, potentially forming halogen bonds or altering the electronic landscape of the molecule to enhance binding affinity.
For example, in studies of similar flavonoid compounds targeting parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1), the chroman-4-one core was found to be a crucial structural element for binding. nih.gov Docking simulations of this compound into such a target would likely reveal key hydrogen bonding interactions involving the carbonyl group at position 4 and hydrophobic interactions with the bicyclic ring system. The specific interactions would be highly dependent on the topology and amino acid composition of the target's active site.
Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Active Site
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues |
| Hydrogen Bonding | Carbonyl oxygen at C4 | Amino acid residues with donor groups (e.g., Ser, Thr, Tyr) |
| Halogen Bonding | Chlorine at C8, Fluorine at C6 | Electron-rich residues (e.g., backbone carbonyls) |
| Hydrophobic Interactions | Chroman scaffold, aromatic ring | Nonpolar residues (e.g., Leu, Val, Ile, Phe) |
| π-π Stacking | Benzene (B151609) ring of the chroman scaffold | Aromatic residues (e.g., Phe, Tyr, Trp) |
Computational screening of analogues of this compound can be performed to identify derivatives with potentially improved activity. This process, often referred to as virtual screening, involves docking a library of related compounds into the active site of a target protein and ranking them based on their predicted binding affinities. By systematically modifying the substituents on the chroman-4-one scaffold in silico, researchers can explore a vast chemical space to identify promising candidates for synthesis and experimental testing. For instance, replacing the chloro or fluoro groups with other halogens or with electron-donating or electron-withdrawing groups could be explored computationally to understand their effect on binding.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atom of the pyranone ring, while the LUMO is expected to be distributed over the carbonyl group and the aromatic system. The presence of the electron-withdrawing chlorine and fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted chroman-4-one.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Chroman-4-one and a Substituted Analogue
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Chroman-4-one | -6.5 | -1.2 | 5.3 |
| This compound | -6.8 | -1.5 | 5.3 |
Note: These are hypothetical values for illustrative purposes. Actual values would require specific quantum chemical calculations.
Quantum chemical calculations can be employed to simulate reaction pathways and analyze transition states for reactions involving this compound. For example, the thermolysis of the parent chroman has been studied using such methods to determine the activation energies of different decomposition routes. pku.edu.cn Similar computational studies on this compound could elucidate its thermal stability and potential degradation pathways. Furthermore, these methods can be used to model its synthesis, providing insights into the reaction mechanisms and helping to optimize reaction conditions. Automated reaction pathway exploration guided by large language models is an emerging technique that could be applied to uncover novel reaction mechanisms for this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
While no specific QSAR studies on this compound were identified, the principles of QSAR can be applied to a series of chroman-4-one derivatives to predict their biological activities. In a typical QSAR study, various molecular descriptors (e.g., physicochemical, electronic, and topological properties) are calculated for a set of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
For a series of analogues of this compound, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters derived from quantum chemical calculations (e.g., HOMO and LUMO energies, dipole moment) would be calculated. These descriptors would then be used to develop a QSAR model that could predict the activity of new, unsynthesized derivatives. Such models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing. acs.org
Development of Predictive Models for Biological Efficacy
A significant application of computational chemistry in the study of this compound and its analogs is the development of predictive models for their biological efficacy. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity.
For instance, 3D-QSAR studies have been successfully employed to investigate synthetic chromone (B188151) derivatives. nih.gov These models analyze the steric and electrostatic fields around the molecules to predict their activity. In the context of this compound, a similar approach could be utilized to develop predictive models for its potential as an inhibitor of specific enzymes or as an antioxidant. By creating a dataset of related chroman-4-one derivatives with known biological activities, a robust 3D-QSAR model can be generated. This model would then be capable of predicting the biological efficacy of novel, untested derivatives, thereby guiding the synthesis of more potent compounds.
The predictive power of such models is often evaluated using statistical metrics like the cross-validated coefficient (r²cv) and the predictive r² (r²pred). A high value for these parameters indicates a model with strong predictive capability. For example, a 3D-QSAR model for antioxidant chromone derivatives demonstrated a good fit with an r² value of 0.868 and a cross-validated coefficient r²cv value of 0.771, and its predictive ability was confirmed with a test set of compounds (r²pred = 0.924). nih.gov
Identification of Crucial Molecular Descriptors Governing Activity
Another critical aspect of computational chemistry is the identification of key molecular descriptors that govern the biological activity of compounds like this compound. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and geometry. By analyzing the correlation between these descriptors and the observed biological activity, researchers can gain insights into the structural requirements for a desired therapeutic effect.
In the case of chroman-4-one derivatives, studies have revealed that substituents at the 6- and 8-positions of the chroman-4-one ring are crucial for certain biological activities. For example, research on substituted chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors has shown that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for inhibitory activity. nih.gov This finding is directly relevant to this compound, which possesses a chlorine atom at the 8-position and a fluorine atom at the 6-position, both of which are electron-withdrawing.
Molecular field analysis (MFA) is a computational technique often used in 3D-QSAR studies to identify these crucial molecular features. nih.gov MFA calculates the steric and electrostatic interaction energies between a probe atom and a set of aligned molecules. The resulting contour maps highlight regions where bulky groups or specific electrostatic interactions are favorable or unfavorable for activity. For this compound, such an analysis could reveal the precise steric and electronic contributions of the 8-chloro and 6-fluoro substituents to its biological activity.
The table below illustrates some key molecular descriptors that would be relevant in a computational study of this compound and their potential influence on its biological activity, based on findings for related chroman-4-one derivatives.
| Molecular Descriptor | Description | Potential Influence on Biological Activity of this compound |
| LogP | A measure of the molecule's lipophilicity. | Influences membrane permeability and bioavailability. |
| Molecular Weight | The mass of one molecule of the substance. | Can affect absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hammett Constants (σ) | A measure of the electron-donating or electron-withdrawing ability of substituents. | The chloro and fluoro groups are electron-withdrawing, which can influence the reactivity and binding affinity of the molecule. nih.gov |
| Steric Parameters (e.g., Taft's Es) | Quantify the steric bulk of substituents. | The size of the chloro and fluoro groups can affect how the molecule fits into a biological target's active site. nih.gov |
By leveraging these computational and theoretical approaches, researchers can systematically explore the structure-activity relationships of this compound and its derivatives, leading to the rational design of new and more effective therapeutic agents.
Future Research Directions and Perspectives
Rational Design and Synthesis of Next-Generation Chroman-4-one Scaffolds with Tuned Biological Properties
The rational design of next-generation chroman-4-one scaffolds, including derivatives like 8-Chloro-6-fluorochroman-4-one, is centered on optimizing their interaction with biological targets. The biological effects of chroman-4-one derivatives are highly dependent on their substitution patterns. gu.se Synthetic modifications at various positions of the chroman-4-one ring are a key strategy to modulate their activity. gu.se
Research has shown that electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, can be crucial for potency. nih.gov For instance, in the development of Sirtuin 2 (SIRT2) inhibitors, larger, electron-withdrawing substituents in the 6- and 8-positions of the chroman-4-one scaffold were found to be favorable for high potency. nih.govacs.org This suggests that the specific halogenation pattern of this compound is a promising starting point for further optimization.
Future synthetic efforts will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chroman-4-one core will help to build comprehensive SAR models. This involves synthesizing analogues with varied substituents at different positions to probe the chemical space and identify key structural features for desired biological activity. nih.gov
Stereoselective Synthesis: The development of methods to control the stereochemistry of substituents, particularly at the C2 and C3 positions, can lead to compounds with improved potency and selectivity.
Novel Synthetic Methodologies: The development of efficient, one-step synthetic procedures, potentially using microwave irradiation or green chemistry approaches, will accelerate the discovery process. nih.govresearchgate.net An efficient synthetic route has been developed for 2-alkyl chroman-4-one derivatives, and various substituents have been introduced at the 3-position through bromination followed by substitution reactions. gu.se
Below is a table summarizing the effect of substitutions on the biological activity of chroman-4-one scaffolds based on existing research, which can guide the future design of this compound analogues.
| Position of Substitution | Type of Substituent | Resulting Biological Activity |
| C2, C3 | Methoxyphenyl, Aromatic groups | Potent antioxidant activity nih.gov |
| C2 | Alkyl chains (3-5 carbons) | Potent and selective SIRT2 inhibition nih.govacs.org |
| C6, C8 | Larger, electron-withdrawing groups (e.g., Bromo) | Favorable for high potency as SIRT2 inhibitors nih.govacs.org |
| C2 | 2-pyridylethyl substituents | Significant reduction in the proliferation of breast and lung cancer cells gu.se |
Advanced Mechanistic Elucidation Using Systems Biology Approaches
Understanding the precise mechanism of action of compounds like this compound is critical for their development as therapeutic agents. While traditional approaches focus on a single target, systems biology offers a more holistic view by examining the compound's effect on complex biological networks. maureenomalley.org
Future research in this area will likely involve:
Target Identification and Validation: While chroman-4-ones are known to inhibit enzymes like SIRT2 and Pteridine (B1203161) Reductase 1 (PTR1), systems biology can help identify other potential molecular targets. nih.govnih.gov For example, a chroman-4-one derivative might show potent anti-parasitic activity that isn't fully explained by its inhibition of a single enzyme, suggesting effects on other protein targets. nih.gov
Network Pharmacology: This approach maps the interactions of a drug across the entire cellular network. By analyzing changes in protein-protein interaction networks, signaling pathways, and metabolic networks upon treatment with this compound, researchers can uncover its polypharmacological effects.
Application of Artificial Intelligence and Machine Learning in Chroman-4-one Drug Design
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating the design and optimization process. nih.govnih.gov For chroman-4-one derivatives, these technologies can be applied at multiple stages.
Key applications include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. crimsonpublishers.com This can be used for high-throughput virtual screening to prioritize which this compound analogues to synthesize and test, saving time and resources. nih.gov
De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new chroman-4-one-based molecules with desired properties from scratch. harvard.edu These models learn the underlying patterns of chemical space and can generate novel structures that are likely to be active against a specific target.
Reaction Prediction: AI platforms can predict how different chemicals will react with one another, which can greatly speed up the process of designing synthetic routes for new chroman-4-one derivatives. cam.ac.uk Researchers have developed data-driven approaches that combine automated experiments with machine learning to better understand chemical reactivity. cam.ac.uk
The integration of AI and ML in the drug design pipeline is expected to significantly reduce the trial-and-error nature of traditional drug discovery. nih.govcam.ac.uk
Exploration of Novel Biological Paradigms for Chroman-4-one Derivatives Beyond Current Scope
While chroman-4-ones have been investigated for their anticancer, anti-parasitic, and neuroprotective potential, there is a vast, unexplored landscape of other biological applications. gu.senih.govnih.gov The unique chemical properties imparted by the chloro and fluoro substituents in this compound may make it suitable for interacting with novel biological targets.
Future exploration should focus on:
Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have been traditionally difficult to target with small molecules. The rigid scaffold of chroman-4-one could serve as a basis for designing molecules that can modulate these interactions.
Epigenetic Modifiers: Beyond SIRT2, there are many other epigenetic enzymes involved in disease that could be targeted by chroman-4-one derivatives. Screening this compound and its analogues against a broad panel of epigenetic targets could reveal new therapeutic opportunities.
Antimicrobial and Antifungal Agents: Flavonoids and related structures have shown promise as antimicrobial agents. nih.govresearchgate.net Given the rise of antimicrobial resistance, screening chroman-4-one libraries against a diverse range of pathogens is a high-priority research area. Recent studies have shown that some chroman-4-one derivatives exhibit fungicidal-like activity, possibly by targeting the plasma membrane of fungal cells. researchgate.net
Modulators of Ion Channels and Transporters: The interaction of small molecules with ion channels and transporters is another area of therapeutic interest. The specific electronic properties of halogenated chroman-4-ones could be leveraged to design selective modulators for these membrane proteins.
The chroman-4-one framework is a versatile scaffold with a wide range of pharmacological activities. nih.govnih.gov By combining rational design, advanced mechanistic studies, and the power of artificial intelligence, future research on compounds like this compound holds the promise of delivering next-generation therapeutics for a variety of diseases.
Q & A
Q. How can computational methods predict the environmental fate and toxicity of this compound?
- Methodological Answer : Apply EPI Suite to estimate logP, bioaccumulation potential, and aquatic toxicity. Use molecular dynamics (GROMACS) to simulate interactions with biological membranes. Experimental validation: Perform Daphnia magna acute toxicity tests and soil adsorption studies (OECD Guidelines 105/106). Cross-reference with EPA’s CompTox Chemicals Dashboard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
